molecular formula C9H15F3N2O B13961123 N-((1-(trifluoromethyl)piperidin-3-yl)methyl)acetamide

N-((1-(trifluoromethyl)piperidin-3-yl)methyl)acetamide

Cat. No.: B13961123
M. Wt: 224.22 g/mol
InChI Key: ILAILZZKDVNIQG-UHFFFAOYSA-N
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Description

N-((1-(trifluoromethyl)piperidin-3-yl)methyl)acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds with piperidine moieties are widely used in the pharmaceutical industry due to their significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(trifluoromethyl)piperidin-3-yl)methyl)acetamide typically involves the reaction of 1-(trifluoromethyl)piperidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-((1-(trifluoromethyl)piperidin-3-yl)methyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((1-(trifluoromethyl)piperidin-3-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-((1-(trifluoromethyl)piperidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(trifluoromethyl)piperidin-3-yl)methyl)acetamide is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C9H15F3N2O

Molecular Weight

224.22 g/mol

IUPAC Name

N-[[1-(trifluoromethyl)piperidin-3-yl]methyl]acetamide

InChI

InChI=1S/C9H15F3N2O/c1-7(15)13-5-8-3-2-4-14(6-8)9(10,11)12/h8H,2-6H2,1H3,(H,13,15)

InChI Key

ILAILZZKDVNIQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCCN(C1)C(F)(F)F

Origin of Product

United States

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